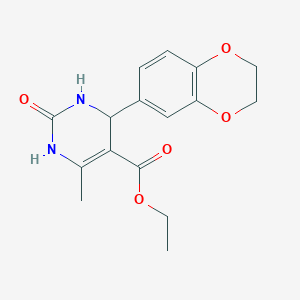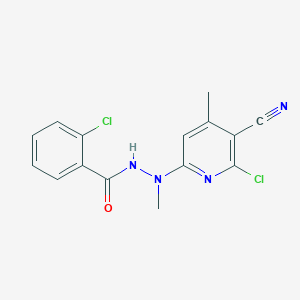![molecular formula C21H29NO3S B11475678 N-[2-(1-adamantylthio)ethyl]-3,5-dimethoxybenzamide](/img/structure/B11475678.png)
N-[2-(1-adamantylthio)ethyl]-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-3,5-DIMETHOXYBENZAMIDE is a synthetic organic compound that features a unique combination of an adamantane moiety and a benzamide structure. The adamantane group is known for its rigid, diamond-like structure, which imparts significant stability and lipophilicity to the molecule. The benzamide portion of the compound is functionalized with methoxy groups, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-3,5-DIMETHOXYBENZAMIDE typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is functionalized with a thiol group to form adamantanethiol.
Alkylation: The adamantanethiol is then reacted with an appropriate alkylating agent to introduce the ethyl linker.
Amidation: The intermediate is then coupled with 3,5-dimethoxybenzoic acid or its derivatives under suitable conditions to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-3,5-DIMETHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the adamantane moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzamide can be reduced to form amines.
Substitution: The methoxy groups on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-3,5-DIMETHOXYBENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound due to the presence of the adamantane moiety, which is known for its antiviral and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the development of advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-3,5-DIMETHOXYBENZAMIDE involves its interaction with specific molecular targets. The adamantane moiety can enhance the compound’s ability to cross biological membranes, allowing it to reach intracellular targets. The benzamide portion can interact with various enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(ADAMANTAN-1-YL)ETHYL]-2-(1H-1,3-BENZODIAZOL-2-YLSULFANYL)ACETAMIDE
- N-((E)-2-((1S,3S)-ADAMANTAN-1-YL)-1-PHENYLVINYL)-N-BENZYLACETAMIDE
- N-[2-(ADAMANTAN-2-YL)ETHYL]-N′-R-UREAS AND -THIOUREAS
Uniqueness
N-[2-(ADAMANTAN-1-YLSULFANYL)ETHYL]-3,5-DIMETHOXYBENZAMIDE is unique due to the presence of both the adamantane and benzamide moieties, which confer distinct chemical and biological properties. The methoxy groups on the benzene ring further enhance its reactivity and potential for functionalization, making it a versatile compound for various applications.
Properties
Molecular Formula |
C21H29NO3S |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
N-[2-(1-adamantylsulfanyl)ethyl]-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C21H29NO3S/c1-24-18-8-17(9-19(10-18)25-2)20(23)22-3-4-26-21-11-14-5-15(12-21)7-16(6-14)13-21/h8-10,14-16H,3-7,11-13H2,1-2H3,(H,22,23) |
InChI Key |
MNHDBNAVLIBCDF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCSC23CC4CC(C2)CC(C4)C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chlorophenyl)-N-({5-[(4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazol-3-yl}methyl)methanamine](/img/structure/B11475595.png)
![3-[(2E)-2-(2-chloro-6-fluorobenzylidene)hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B11475599.png)
![N-methyl-N-{2-[(methylamino)diphenylmethyl]phenyl}benzamide](/img/structure/B11475603.png)
![8-(4-methoxyphenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11475621.png)
![3-Amino-4,6-di(thiophen-2-yl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11475629.png)
![4-(4-fluorophenyl)-7,14,14-trimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11475634.png)

![3-(3-chlorophenyl)-N-{[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methyl}-1,2-oxazole-5-carboxamide](/img/structure/B11475647.png)
![N-({1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide](/img/structure/B11475656.png)

![Thieno[2,3-b]pyridine-2-carboxylic acid, 3-[(2-furanylcarbonyl)amino]-6-methyl-, ethyl ester](/img/structure/B11475673.png)
![9-(4-chlorophenyl)-8-phenyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B11475677.png)
![5-(3-chlorobenzyl)-2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B11475684.png)
![3-(4-Chlorophenyl)-7-ethyl-2-(methoxymethyl)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline](/img/structure/B11475692.png)
